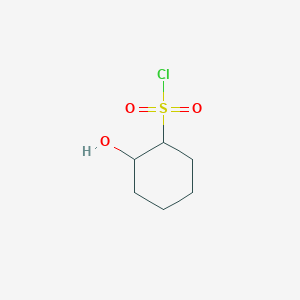

2-Hydroxycyclohexane-1-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxycyclohexane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3S/c7-11(9,10)6-4-2-1-3-5(6)8/h5-6,8H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXWZMBYQSLXBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)O)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251924-61-4 | |

| Record name | 2-hydroxycyclohexane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Beyond the Reagent: The Physicochemical and Reactive Profile of 2-Hydroxycyclohexane-1-sulfonyl Chloride

Content Type: Technical Whitepaper Subject: 2-Hydroxycyclohexane-1-sulfonyl chloride (CAS: Predicted/Transient) Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary: The Bifunctional Paradox

2-Hydroxycyclohexane-1-sulfonyl chloride is not a standard shelf reagent; it is a transient reactive intermediate that represents a "Janus" motif in organic synthesis. Structurally, it possesses two competing reactive centers on a cyclohexane scaffold: a nucleophilic secondary alcohol (-OH) at the C2 position and a highly electrophilic sulfonyl chloride (-SO₂Cl) at the C1 position.

For the researcher, this molecule presents a specific physicochemical challenge: kinetic instability . The proximity of the hydroxyl group to the sulfonyl center facilitates intramolecular cyclization to form a strained

Physicochemical Specifications

Due to its high reactivity, experimental data for the isolated chloride is rare. The values below represent a synthesis of computational predictions (ACD/Labs, PubChem) and extrapolated data from stable analogues (e.g., 2-hydroxyethanesulfonyl chloride).

Table 1: Predicted & Observed Properties

| Property | Value / Description | Confidence |

| Molecular Formula | C₆H₁₁ClO₃S | Exact |

| Molecular Weight | 198.67 g/mol | Exact |

| Appearance | Viscous, colorless to pale yellow oil (if isolated) | High (Analogous) |

| Boiling Point | Decomposes prior to boiling (est. >100°C @ 760 mmHg) | High |

| LogP (Octanol/Water) | 1.15 ± 0.3 (Predicted) | Medium |

| Solubility (Water) | Reacts violently (Hydrolysis to sulfonic acid) | High |

| Solubility (Organic) | Soluble in DCM, THF, Toluene (Anhydrous required) | High |

| Stereochemistry | Exists as cis- and trans- diastereomers; trans- is kinetically favored for cyclization.[1][2][3] | High |

Structural Dynamics

The cyclohexane ring adopts a chair conformation. In the trans-isomer, if both substituents are equatorial, the molecule is relatively stable. However, a ring-flip placing them in diaxial orientation brings the oxygen of the hydroxyl group into perfect alignment for backside attack on the sulfur, leading to rapid self-immolation (sultone formation).

Synthesis and Generation Protocols

Core Directive: Do not attempt to isolate this compound for long-term storage. Generate it in situ using Oxidative Chlorination.

The most robust route avoids the harsh conditions of direct chlorosulfonation. Instead, we utilize the Oxidative Chlorination of 2-Mercaptocyclohexanol . This method operates under mild conditions, minimizing thermal decomposition.

Protocol: Oxidative Chlorination (NCS/HCl Method)

Reagents:

-

Substrate: 2-Mercaptocyclohexan-1-ol (1.0 eq)

-

Oxidant: N-Chlorosuccinimide (NCS) (3.0 eq)

-

Acid Source: 2M HCl (aq) / Acetonitrile (1:5 ratio)

-

Temperature: 0°C to 10°C

Step-by-Step Workflow:

-

Dissolution: Dissolve NCS in Acetonitrile/HCl mixture and cool to 0°C.

-

Addition: Add 2-Mercaptocyclohexan-1-ol dropwise. Control exotherm.

-

Reaction: Stir for 20–40 minutes. The solution will turn transiently yellow (sulfenyl chloride intermediate) before becoming colorless (sulfonyl chloride).

-

Extraction (Critical): Rapidly extract with cold Dichloromethane (DCM).

-

Usage: Use the DCM layer immediately for the subsequent coupling step. Do not concentrate to dryness , as the concentration increases the rate of intermolecular polymerization or intramolecular cyclization.

Visualization: Synthesis Pathway

Figure 1: Oxidative chlorination workflow for in situ generation.

Reactivity Profile: The "Sultone Trap"

The defining feature of 2-Hydroxycyclohexane-1-sulfonyl chloride is its divergent reactivity. Understanding this is crucial for yield optimization.

Pathway A: Desired Intermolecular Coupling (Sulfonamide Formation)

In the presence of a primary or secondary amine and a base (e.g., Pyridine or TEA), the amine attacks the sulfur center.

-

Requirement: The amine must be a better nucleophile than the internal hydroxyl group.

-

Base Choice: Use non-nucleophilic bases (DIPEA) to prevent base-catalyzed hydrolysis.

Pathway B: Intramolecular Cyclization (The Side Reaction)

Under basic conditions, the hydroxyl group is deprotonated. The resulting alkoxide attacks the sulfonyl chloride, displacing Cl⁻ to form 1,2-cyclohexane sultone (a bicyclic

-

Risk:

-sultones are potent alkylating agents (potential genotoxins) and are highly unstable. -

Mitigation: Keep the reaction temperature < 0°C and add the sulfonyl chloride to the amine (inverse addition) to keep the amine concentration high relative to the chloride.

Visualization: Competing Reaction Pathways

Figure 2: Divergent reactivity pathways. Pathway A is the target for medicinal chemistry.

Handling and Safety Protocols

Storage

-

Do not store. If storage is unavoidable, keep as a dilute solution in anhydrous DCM at -80°C.

-

Half-life: Estimated < 1 hour at room temperature in concentrated form.

Safety Hazards[1]

-

Corrosivity: Releases HCl upon contact with moisture.

-

Sensitization: The potential formation of sultones poses a skin sensitization risk. Sultones are structurally similar to epoxides but often more reactive toward DNA.

-

Pressure: Decomposition releases SO₂ and HCl gas. Never seal a vessel containing the concentrated crude oil.

Quenching Protocol

To dispose of excess reagent, do not simply add water (violent hydrolysis).

-

Dilute with DCM.

-

Add a solution of 10% aqueous Morpholine . Morpholine rapidly scavenges the sulfonyl chloride to form a stable, non-toxic sulfonamide.

-

Wash with dilute acid and dispose of as organic waste.

References

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[4] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[4] The Journal of Organic Chemistry, 74(24), 9287–9291. Link

-

King, J. F., & Durst, T. (1962). Sulfenes and the Mechanism of Alkanesulfonyl Chloride Reactions. Journal of the American Chemical Society, 84(24), 4799-4800. Link

-

Roberts, D. W., & Williams, D. L. (1982). The derivatization of alcohols and phenols with methanesulfonyl chloride. Tetrahedron, 38(11), 1623-1630. (Mechanistic insight into sulfonate ester vs chloride reactivity). Link

-

PubChem. (2025). 2-Hydroxycyclohexane-1-sulfonic acid (Precursor Data). National Library of Medicine. Link

-

Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation.[5] Angewandte Chemie International Edition, 58(50), 18403-18407. Link

Sources

- 1. 2-Hydroxycyclohexane-1-sulfonic acid | C6H12O4S | CID 428832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - 2-hydroxycyclohexane-1-sulfonyl chloride (C6H11ClO3S) [pubchemlite.lcsb.uni.lu]

- 4. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 5. d-nb.info [d-nb.info]

2-Hydroxycyclohexane-1-sulfonyl chloride (CAS: 1251924-61-4): A Comprehensive Technical Guide on Sulfonylation Dynamics and Medicinal Chemistry Applications

Executive Summary

2-Hydroxycyclohexane-1-sulfonyl chloride (CAS: 1251924-61-4) is a highly specialized, bifunctional synthetic building block utilized extensively in advanced organic synthesis and drug discovery[1][2]. Featuring both a highly electrophilic sulfonyl chloride moiety and an unprotected secondary hydroxyl group on a cyclohexane scaffold, this reagent enables the precise installation of the 2-hydroxycyclohexylsulfonyl pharmacophore[3]. Its primary utility lies in the synthesis of functionalized sulfonamides, which have shown significant promise in the development of novel antibacterial agents targeting resistant strains such as Staphylococcus aureus[4]. This whitepaper delineates the physicochemical profiling, mechanistic dynamics, and self-validating experimental protocols required to harness this reagent effectively.

Physicochemical Profiling & Structural Dynamics

Understanding the structural parameters of 2-hydroxycyclohexane-1-sulfonyl chloride is critical for predicting its reactivity and stability. The proximity of the hydroxyl group to the sulfonyl chloride introduces unique intramolecular dynamics that dictate handling requirements[3][5].

| Parameter | Value |

| Chemical Name | 2-Hydroxycyclohexane-1-sulfonyl chloride |

| CAS Registry Number | 1251924-61-4 |

| Molecular Formula | C6H11ClO3S |

| Molecular Weight | 198.66 g/mol |

| Monoisotopic Mass | 198.01175 Da |

| SMILES String | O=S(=O)(Cl)C1CCCCC1O |

| PubChem CID | 50990651 |

| Hazard Statements | H314 (Causes severe skin burns and eye damage) |

Data compiled from and chemical safety repositories[3][5][6][7].

Structural Causality: The bifunctional nature of this molecule presents a distinct chemoselectivity challenge. The highly electrophilic sulfur atom is susceptible to nucleophilic attack. Because the molecule contains an internal nucleophile (the secondary hydroxyl group), it is prone to base-catalyzed intramolecular cyclization, forming a bicyclic sultone (a cyclic sulfonate ester). Consequently, intermolecular sulfonylation reactions must be kinetically controlled to favor the desired bimolecular reaction over unimolecular degradation.

Mechanistic Insights: The Sulfonylation Workflow

The primary application of 2-hydroxycyclohexane-1-sulfonyl chloride is the sulfonylation of primary and secondary amines to yield 2-hydroxycyclohexanesulfonamides[4].

-

Causality of Base Selection: The choice of base is paramount. Non-nucleophilic organic bases such as N,N-Diisopropylethylamine (DIPEA) or pyridine are strictly preferred over aqueous inorganic bases (e.g., NaOH). Aqueous bases rapidly hydrolyze the sulfonyl chloride into the corresponding sulfonic acid, rendering it inert to amine coupling. Furthermore, overly strong bases can deprotonate the secondary hydroxyl group, accelerating unwanted sultone formation.

-

Temperature Control: The sulfonylation reaction is highly exothermic. Initiating the reaction at 0 °C suppresses the kinetic energy of the system, thereby minimizing the rate of competing side reactions (hydrolysis and cyclization) while allowing the highly nucleophilic amine to attack the sulfonyl center.

Reaction pathway of 2-Hydroxycyclohexane-1-sulfonyl chloride detailing target and side reactions.

Experimental Protocol: Synthesis of 2-Hydroxycyclohexanesulfonamides

To ensure high yields and reproducibility, the following protocol is designed as a self-validating system. Each step incorporates specific checks to verify the integrity of the reaction.

Step 1: System Preparation (Anhydrous Conditions)

-

Action: Flame-dry a round-bottom flask under vacuum and backfill with inert gas (Nitrogen or Argon). Add anhydrous Dichloromethane (DCM) (0.1–0.2 M relative to the amine).

-

Causality: Sulfonyl chlorides are exquisitely moisture-sensitive. Eliminating ambient humidity prevents the formation of the unreactive sulfonic acid byproduct[3].

Step 2: Nucleophile Addition

-

Action: Dissolve 1.0 equivalent of the target amine and 2.0–3.0 equivalents of DIPEA in the anhydrous DCM. Cool the mixture to 0 °C using an ice-water bath.

-

Causality: Excess DIPEA acts as an acid scavenger to neutralize the HCl generated during the reaction, preventing the amine nucleophile from precipitating as an unreactive hydrochloride salt.

Step 3: Electrophile Addition

-

Action: Dissolve 1.1–1.2 equivalents of [2] in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15–30 minutes at 0 °C.

-

Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, favoring the bimolecular reaction with the amine over unimolecular degradation.

Step 4: Reaction Monitoring (Self-Validation)

-

Action: Allow the reaction to slowly warm to room temperature. Monitor progress via TLC (Thin-Layer Chromatography) or LC-MS every 2 hours.

-

Validation: The disappearance of the amine starting material and the emergence of a new product mass confirms successful coupling. If the sulfonyl chloride hydrolyzes, a highly polar spot (sulfonic acid) will remain at the baseline of the TLC plate.

Step 5: Quench and Workup (Self-Validation)

-

Action: Quench the reaction with saturated aqueous NH₄Cl. Transfer to a separatory funnel and extract with DCM. Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Validation: The 1M HCl wash protonates and removes any unreacted aliphatic amines and DIPEA into the aqueous layer. The NaHCO₃ wash neutralizes residual acid, and the brine wash removes excess water. Drying over anhydrous Na₂SO₄ ensures the organic layer is completely desiccated before concentration.

Step 6: Purification

-

Action: Concentrate the organic layer under reduced pressure and purify the crude residue via silica gel flash chromatography (e.g., Hexanes/Ethyl Acetate gradient).

Step-by-step experimental workflow for the synthesis of 2-hydroxycyclohexanesulfonamides.

Applications in Medicinal Chemistry

The 2-hydroxycyclohexylsulfonyl moiety is a valuable structural motif in contemporary drug discovery, particularly in addressing antimicrobial resistance. For instance, this reagent has been successfully utilized in the synthesis of indole-based antibacterial agents[4].

In patent, researchers detailed the use of 2-hydroxycyclohexane-1-sulfonyl chloride to synthesize 2-{2-[6-(2-hydroxycyclohexanesulfonamido)-1H-indol-1-yl]acetamido}acetate derivatives[4]. These compounds were developed to combat Staphylococcus aureus infections, including Methicillin-resistant S. aureus (MRSA), which colonizes approximately 50% of the human population and causes severe invasive diseases like sepsis and endocarditis[4]. The incorporation of the 2-hydroxycyclohexanesulfonamide group was strategically chosen to modulate the physicochemical properties (such as solubility and target binding affinity) of the indole core, demonstrating the reagent's critical role in optimizing lead compounds for clinical efficacy[4].

Handling, Stability, and Storage

Due to its reactive nature, 2-hydroxycyclohexane-1-sulfonyl chloride must be handled with stringent safety and storage protocols:

-

Storage: Store at -20 °C under an inert atmosphere (Argon or Nitrogen)[2]. Prolonged exposure to ambient temperatures or light can induce auto-degradation.

-

Handling: The compound causes severe skin burns and eye damage (H314)[6]. All manipulations must be performed in a certified chemical fume hood using appropriate personal protective equipment (PPE), including heavy-duty nitrile gloves and safety goggles.

-

Integrity Check: Before use, the physical appearance should be verified. If the reagent, typically a liquid or low-melting solid, appears highly viscous or contains insoluble white precipitates, it has likely undergone partial hydrolysis to the sulfonic acid and should be titrated or discarded.

References

-

PubChemLite : "2-hydroxycyclohexane-1-sulfonyl chloride (C6H11ClO3S) - CID 50990651." National Center for Biotechnology Information. Available at:[Link]

- Google Patents: "WO2019232083A1 - Compounds and methods for treating bacterial infections." World Intellectual Property Organization.

-

Chemical-Label : "Gevaarsetiket 2-hydroxycyclohexane-1-sulfonyl chloride." Chemical-Label.com. Available at:[Link]

Sources

- 1. a2bchem.com [a2bchem.com]

- 2. 2166762-96-3|2-Ethoxycyclopentane-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 3. PubChemLite - 2-hydroxycyclohexane-1-sulfonyl chloride (C6H11ClO3S) [pubchemlite.lcsb.uni.lu]

- 4. WO2019232083A1 - Compounds and methods for treating bacterial infections - Google Patents [patents.google.com]

- 5. EnamineStore [enaminestore.com]

- 6. chemical-label.com [chemical-label.com]

- 7. PubChemLite - 2-hydroxycyclohexane-1-sulfonyl chloride (C6H11ClO3S) [pubchemlite.lcsb.uni.lu]

Molecular Structure, Properties, and Synthesis of 2-Hydroxycyclohexane-1-sulfonyl Chloride: A Technical Guide

Executive Summary

2-Hydroxycyclohexane-1-sulfonyl chloride is a highly versatile, bifunctional aliphatic building block increasingly utilized in modern medicinal chemistry and chemical biology. Featuring both a reactive sulfonyl chloride moiety and a secondary hydroxyl group on a rigid cyclohexane scaffold, it serves as a critical electrophilic intermediate for the synthesis of complex sulfonamides. This whitepaper provides an in-depth analysis of its molecular architecture, physicochemical properties, and field-proven synthetic methodologies, tailored for researchers and drug development professionals.

Molecular Identity and Physicochemical Profiling

Understanding the exact physicochemical parameters of 2-hydroxycyclohexane-1-sulfonyl chloride is essential for predicting its reactivity, solubility, and stability during synthetic campaigns. The compound is characterized by the molecular formula

Table 1: Core Physicochemical and Structural Data

| Property | Value |

| Molecular Formula | |

| Molecular Weight | 198.66 g/mol |

| Monoisotopic Mass | 198.01175 Da[1] |

| CAS Number | 1251924-61-4[2] |

| MDL Number | MFCD16990657[2] |

| SMILES | C1CCC(C(C1)O)S(=O)(=O)Cl[1] |

| InChIKey | HPXWZMBYQSLXBP-UHFFFAOYSA-N[1] |

Structural Chemistry and Stereocontrol

The spatial arrangement of the hydroxyl and sulfonyl chloride groups is dictated by the synthetic origin of the molecule. Because the compound is predominantly synthesized via the nucleophilic ring-opening of cyclohexene oxide, the reaction proceeds through a strict

The nucleophile attacks the epoxide from the axial trajectory, leading to an initial trans-diaxial intermediate. To alleviate 1,3-diaxial steric strain, the cyclohexane ring rapidly undergoes a chair flip to the thermodynamically favored trans-diequatorial conformer. Consequently, the standard synthesized form of this compound is trans-2-hydroxycyclohexane-1-sulfonyl chloride.

Fig 1: Stereochemical progression during the epoxide ring-opening step.

Synthetic Methodologies and Protocols

Direct sulfonation of aliphatic alcohols often requires harsh conditions that can lead to dehydration or polymerization. Therefore, the most robust, high-yielding strategy utilizes a two-step sequence: nucleophilic epoxide ring-opening followed by oxidative chlorination [3].

The Benzyl Mercaptan Route (Recommended)

This approach leverages benzyl mercaptan as a highly effective, soft nucleophile to open the epoxide ring symmetrically, followed by an oxidative cleavage of the benzyl group to generate the sulfonyl chloride in situ.

Fig 2: Two-step synthesis of 2-hydroxycyclohexane-1-sulfonyl chloride.

Step-by-Step Protocol: Self-Validating System

Phase 1: Nucleophilic Ring-Opening

-

Reaction Setup: Dissolve cyclohexene oxide (1.0 eq) in anhydrous methanol (

). Add triethylamine (1.2 eq) followed by benzyl mercaptan (1.1 eq) dropwise at room temperature. -

Execution: Heat the mixture to reflux for 4–6 hours.

-

Causality & Mechanism: Triethylamine deprotonates the thiol, generating a highly nucleophilic thiolate anion. The soft thiolate efficiently attacks the epoxide carbon, ensuring complete conversion without the need for harsh Lewis acids that might cause epoxide rearrangement.

-

Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2). The epoxide will disappear, and a new, UV-active spot (due to the benzyl group) will appear. Stain with

to confirm the presence of the secondary alcohol. -

Workup: Concentrate under reduced pressure, extract with EtOAc, wash with brine, dry over

, and purify via flash chromatography to yield trans-2-(benzylthio)cyclohexan-1-ol.

Phase 2: Oxidative Chlorination

-

Reaction Setup: Dissolve the purified thioether (1.0 eq) in a mixture of glacial acetic acid and 2M aqueous HCl (ratio 4:1). Chill the solution to 0°C in an ice bath.

-

Execution: Add N-Chlorosuccinimide (NCS) (3.0 eq) portion-wise to maintain the temperature below 5°C. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

-

Causality & Mechanism: NCS acts as a controlled source of electrophilic chlorine. The aqueous acidic environment facilitates the oxidation of the sulfur atom to a sulfonyl intermediate, simultaneously cleaving the benzyl group (which exits as benzyl chloride). The low temperature is critical to prevent the over-oxidation of the secondary hydroxyl group to a ketone.

-

Validation Check: The reaction mixture will turn slightly yellow. TLC will show the complete consumption of the thioether and the formation of a highly reactive, less polar spot.

-

Workup: Dilute with ice water and extract rapidly with cold Dichloromethane (DCM). Wash the organic layer with cold water (avoid basic washes which will hydrolyze the sulfonyl chloride), dry over

, and concentrate in vacuo. Note: The resulting sulfonyl chloride should be used immediately in the subsequent amine coupling step to prevent degradation.

Applications in Drug Development

2-Hydroxycyclohexane-1-sulfonyl chloride is heavily utilized in the pharmaceutical industry to generate sulfonamides with unique steric and hydrogen-bonding profiles.

-

Orthopedic Therapeutics: It has been explicitly patented as a precursor for synthesizing complex aza-indazole compounds. These sulfonamide derivatives are utilized in the treatment and repair of tendon and ligament injuries, where the hydroxyl group on the cyclohexane ring provides critical hydrogen-bond donor/acceptor interactions with the target protein[4].

-

Antibacterial Adjuvants: The compound is also a key building block in the synthesis of indole-based small-molecule inhibitors targeting

-producing enzymes (such as cystathionine

Fig 3: Downstream pharmaceutical applications of the synthesized sulfonyl chloride.

References

-

PubChemLite, "2-hydroxycyclohexane-1-sulfonyl chloride (C6H11ClO3S) - Structural Information", uni.lu. 1

-

A2B Chem, "1251924-61-4 | 2-Hydroxycyclohexane-1-sulfonyl chloride", a2bchem.com. 6

-

Google Patents, "US10766894B2 - Aza-indazole compounds for use in tendon and/or ligament injuries", google.com. 4

-

Google Patents, "WO2019232083A1 - Compounds and methods for treating bacterial infections", google.com. 7

-

MDPI, "Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes", mdpi.com. 3

Sources

- 1. PubChemLite - 2-hydroxycyclohexane-1-sulfonyl chloride (C6H11ClO3S) [pubchemlite.lcsb.uni.lu]

- 2. EnamineStore [enaminestore.com]

- 3. Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes [mdpi.com]

- 4. US10766894B2 - Aza-indazole compounds for use in tendon and/or ligament injuries - Google Patents [patents.google.com]

- 5. WO2019232083A1 - Compounds and methods for treating bacterial infections - Google Patents [patents.google.com]

- 6. a2bchem.com [a2bchem.com]

- 7. WO2019232083A1 - Compounds and methods for treating bacterial infections - Google Patents [patents.google.com]

Technical Guide: Reactivity of the Sulfonyl Chloride Group in Hydroxy-Substituted Cyclohexanes

Executive Summary

The functionalization of hydroxy-substituted cyclohexanesulfonyl chlorides presents a unique paradox in organic synthesis. While the sulfonyl chloride moiety (-SO₂Cl) is a potent electrophile ideal for creating sulfonamide bioisosteres, its coexistence with a hydroxyl group (-OH) on a flexible cyclohexane scaffold creates a "ticking clock" of intramolecular reactivity.

This guide moves beyond standard textbook reactivity to address the specific kinetic and thermodynamic challenges of this bifunctional system. We focus on the competition between intermolecular capture (desired sulfonamide formation) and intramolecular cyclization (sultone formation), governed strictly by the stereochemical "chair-flip" dynamics of the cyclohexane ring.

Part 1: Mechanistic Fundamentals & Stereochemical Imperatives

The Bifunctional Conflict

In aromatic systems, a hydroxy-sulfonyl chloride (e.g., 3-hydroxybenzenesulfonyl chloride) is relatively stable due to the rigidity of the benzene ring. In cyclohexanes, the flexibility of the ring allows the hydroxyl nucleophile to approach the sulfonyl electrophile from the rear, facilitating rapid cyclization.

-

The Desired Pathway: Nucleophilic attack by an external amine (

) to form a sulfonamide. -

The Fatal Pathway: Intramolecular attack by the pendant -OH to form a cyclic sulfonate ester (Sultone).

Conformational Gating (The Chair Flip)

Reactivity in cyclohexanes is dictated by the Curtin-Hammett principle . The reaction does not necessarily occur from the most stable conformer, but from the one with the lowest activation energy barrier ($ \Delta G^\ddagger $).

-

Equatorial -SO₂Cl: Thermodynamically more stable but sterically shielded. Nucleophilic attack at sulfur is slower due to 1,3-diaxial hydrogen hindrance.

-

Axial -SO₂Cl: Less stable but kinetically hyper-reactive. The sulfur atom is more exposed to nucleophiles, but also perfectly positioned for elimination reactions if a trans-diaxial proton is available.

The Sultone "Danger Zones"

Sultone formation is not random; it is strictly controlled by the distance and geometry between the -OH and -SO₂Cl groups.

| Substitution Pattern | Stereochemistry | Risk Level | Resulting Species |

| 1,2-substituted | cis or trans | Low | Strain prevents 4-membered ring ( |

| 1,3-substituted | cis (Diaxial) | CRITICAL | Rapid formation of 5-membered sultone ( |

| 1,4-substituted | cis (Boat/Twist) | High | Can twist to form 6-membered sultone ( |

| 1,4-substituted | trans | Low | Geometry prohibits cyclization. |

Part 2: Visualizing the Competitive Landscape

The following diagram illustrates the kinetic competition. Note that the Base plays a dual role: it activates the amine for the desired reaction but can also deprotonate the hydroxyl group, accelerating the fatal sultone pathway.

Figure 1: Kinetic competition between sulfonamide synthesis (green) and sultone formation/elimination (red).

Part 3: Strategic Experimental Protocols

The "Cold-Quench" Coupling Protocol

Objective: Maximize sulfonamide yield while suppressing sultone formation.

Principle: Aliphatic sulfonyl chlorides are far more reactive (and unstable) than their aromatic counterparts. High temperatures (>0°C) favor the unimolecular entropy-driven cyclization (sultone formation). We must operate under kinetic control.

Reagents:

-

Substrate: Hydroxy-cyclohexanesulfonyl chloride (freshly prepared or stored at -20°C).

-

Nucleophile: Primary or secondary amine (1.1 equiv).

-

Base: N-Methylmorpholine (NMM) or 2,6-Lutidine.

-

Why? Avoid Triethylamine (TEA). TEA is basic enough to deprotonate the alcohol, accelerating sultone formation. NMM is a milder base that acts primarily as an HCl scavenger.

-

-

Solvent: Anhydrous THF or DCM.

Step-by-Step Methodology:

-

System Prep: Flame-dry a 2-neck round bottom flask under Argon.

-

Amine Charge: Dissolve the amine (1.1 equiv) and NMM (1.2 equiv) in anhydrous THF. Cool to -78°C (dry ice/acetone bath).

-

Note: Extreme cold is necessary to freeze out the conformational flipping of the cyclohexane ring.

-

-

Substrate Addition: Dissolve the sulfonyl chloride in a minimal amount of THF. Add this solution dropwise over 30 minutes to the amine mixture.

-

Critical: Slow addition ensures the concentration of free sulfonyl chloride remains low relative to the amine, favoring the bimolecular reaction (sulfonamide) over the unimolecular one (sultone).

-

-

Reaction: Stir at -78°C for 1 hour, then allow to warm only to 0°C. Do not heat to room temperature until TLC confirms consumption of the chloride.

-

Quench: Quench with 1M HCl (aq) at 0°C. This protonates any alkoxides formed, stopping sultone cyclization immediately.

Troubleshooting: The "Sulfene" Elimination

If your product analysis shows an alkene (desulfonylation) or a rearranged product, you likely triggered an elimination pathway via a Sulfene intermediate .

-

Cause: The base was too strong or the temperature too high, removing a proton alpha to the sulfonyl group.

-

Solution: Switch to a biphasic system (Schotten-Baumann conditions) using inorganic base (K₂CO₃) in DCM/Water. The hydroxyl group remains protonated in the organic phase, while the amine reacts at the interface.

Part 4: Data & Reactivity Comparison

The following table summarizes the reactivity profile of cyclohexanesulfonyl chlorides compared to standard benchmarks.

| Parameter | Aromatic (-Ph-SO₂Cl) | Aliphatic (Cyclohexyl-SO₂Cl) | Hydroxy-Cyclohexyl-SO₂Cl |

| Thermal Stability | High (Stable >100°C) | Low (Decomposes >40°C) | Very Low (Spontaneous cyclization) |

| Hydrolysis Rate | Slow ( | Fast ( | Rapid (Assisted by -OH group) |

| Dominant Side Rxn | Sulfonic acid formation | Sulfene elimination | Sultone formation |

| Preferred Base | TEA, Pyridine, NaOH | Pyridine, Hunig's Base | N-Methylmorpholine, 2,6-Lutidine |

Part 5: Synthetic Workflow Visualization

This diagram outlines the decision tree for synthesizing these sensitive scaffolds.

Figure 2: Recommended synthetic workflow emphasizing "One-Pot" strategies to minimize handling of the unstable chloride.

References

-

King, J. F., & Durst, T. (1962). Sulfenes in the Reaction of Alkanesulfonyl Chlorides with Amines. Journal of the American Chemical Society. [Link]

-

Roberts, D. W., & Williams, D. L. (2002). The reactivity of sultones: a review. Tetrahedron. [Link][1]

-

Wolfe, J. P., et al. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery. [Link][1][2][3][4][5][6][7]

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

- 1. 2-Hydroxyethanesulphonyl chloride: a sulphonyl chloride with a primary hydroxy-group - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. New Synthesis Method for Sultone Derivatives: Synthesis, Crystal Structure and Biological Evaluation of S-CA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. books.rsc.org [books.rsc.org]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. researchgate.net [researchgate.net]

Potential applications of 2-Hydroxycyclohexane-1-sulfonyl chloride in organic chemistry

Synthesis, Reactivity, and Applications in Drug Discovery & Materials Science

Executive Summary

2-Hydroxycyclohexane-1-sulfonyl chloride (2-HCSC) represents a distinct class of bifunctional aliphatic building blocks. Unlike aromatic sulfonyl chlorides (e.g., Tosyl chloride), which serve primarily as leaving groups or protecting groups, 2-HCSC offers a chiral, cyclohexane-fused scaffold capable of divergent reactivity.

Its core value lies in its ability to function as a "masked" reactive intermediate . It serves as a stable precursor to transient 1,2-cyclohexane sultones (reactive alkylating agents) and as a scaffold for

Synthesis & Structural Considerations

2.1 The Stereochemical Imperative

The reactivity of 2-HCSC is dictated by the relative stereochemistry of the hydroxyl (-OH) and sulfonyl chloride (-SO₂Cl) groups. The most common synthetic routes yield the trans-isomer due to the anti-addition mechanism inherent in olefin functionalization.

-

Trans-Diequatorial: Stable conformer, accessible for bimolecular substitution.

-

Trans-Diaxial: Highly reactive; prone to intramolecular cyclization to

-sultones or elimination under basic conditions.

2.2 Primary Synthetic Route: Oxidative Chlorination

While direct chlorosulfonation of cyclohexene is possible, it often yields mixtures of sultones and sulfates. The most robust protocol involves the oxidative chlorination of the corresponding mercaptan or thioacetate.

Protocol: Oxidative Chlorination of 2-Mercaptocyclohexanol

-

Precursor: trans-2-mercaptocyclohexanol (derived from cyclohexene oxide ring opening with thiols).

-

Reagents: Chlorine gas (

) or N-Chlorosuccinimide (NCS), Acetic Acid/Water. -

Mechanism: Oxidation of thiol (-SH) to sulfonyl chloride (-SO₂Cl) via a sulfenyl chloride intermediate.

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer and a gas inlet tube. Cool to 0–5°C using an ice/salt bath.

-

Dissolution: Dissolve trans-2-mercaptocyclohexanol (10 mmol) in a mixture of glacial acetic acid and water (5:1 ratio).

-

Chlorination: Bubble

gas slowly through the solution. Maintain temperature <10°C to prevent thermal decomposition of the sulfonyl chloride. -

Endpoint: The reaction is complete when the solution turns a persistent faint yellow-green (excess

). -

Workup: Purge excess

with nitrogen. Pour reaction mixture onto crushed ice. Extract immediately with dichloromethane (DCM). -

Purification: Wash DCM layer with cold 5%

(rapidly, to avoid hydrolysis) and brine. Dry over

Critical Control Point: 2-HCSC is thermally labile. Do not distill. Use crude for subsequent steps or recrystallize from cold hexane/benzene if solid.

Divergent Reactivity Pathways

The bifunctionality of 2-HCSC allows for "Orthogonal Functionalization." The sulfonyl chloride is a hard electrophile, while the hydroxyl group acts as a nucleophile or a hydrogen bond donor.

3.1 Pathway A: Sulfonamide Formation (Medicinal Chemistry)

Reaction with primary or secondary amines yields

3.2 Pathway B: Intramolecular Cyclization (Materials/Batteries)

Treatment with a weak base (e.g., Pyridine,

-

Note: Unlike the stable 5-membered (1,3-propane) or 6-membered (1,4-butane) sultones, the 4-membered 1,2-sultone is highly strained and reactive. It acts as a potent alkylating agent for ring-opening polymerization or surface passivation in lithium-ion batteries.

3.3 Visualization of Reaction Pathways

Figure 1: Divergent reactivity of 2-HCSC. Path A yields stable pharmacophores; Path B yields reactive electrophiles.

Applications in Drug Development[1][2]

4.1 Transition State Mimetics

The 2-hydroxy-1-sulfonamide moiety is isosteric with the tetrahedral intermediate formed during amide bond hydrolysis.

-

Mechanism: The sulfonamide oxygen atoms coordinate the catalytic Zinc ion in metalloproteases, while the hydroxyl group forms H-bonds with the enzyme backbone, locking the inhibitor in the active site.

-

Case Study: This scaffold has been explored in TACE (Tumor Necrosis Factor-alpha Converting Enzyme) inhibitors for treating rheumatoid arthritis [1].

4.2 Protocol: Synthesis of a TACE Inhibitor Analog

Objective: Coupling 2-HCSC with 4-(2-aminoethyl)morpholine.

-

Preparation: Dissolve 4-(2-aminoethyl)morpholine (1.0 eq) and Triethylamine (1.2 eq) in anhydrous THF.

-

Addition: Add a solution of 2-HCSC (1.0 eq) in THF dropwise at 0°C.

-

Reaction: Stir at room temperature for 4 hours. Monitor by TLC (the disappearance of the sulfonyl chloride spot).

-

Quench: Add water. The

-hydroxy sulfonamide typically precipitates or can be extracted with Ethyl Acetate. -

Yield: Expected yields range from 75–85%.[1]

Quantitative Data: Stability & Reactivity Profile

The following table summarizes the stability of 2-HCSC compared to common sulfonyl chlorides, highlighting the need for specific handling.

| Property | 2-HCSC | Tosyl Chloride (TsCl) | Methanesulfonyl Chloride (MsCl) | Implication |

| Physical State | Viscous Oil / Low melting solid | Solid | Liquid | 2-HCSC requires careful weighing; avoid warming. |

| Hydrolytic Stability | Low ( | High | Moderate | Must use anhydrous conditions; aqueous workups must be rapid. |

| Thermal Stability | Decomposes > 60°C | Stable > 100°C | Stable > 100°C | Do not distill. Remove solvents at low temp/vacuum. |

| Reactivity (Aminolysis) | High (Steric hindrance low) | Moderate | High | Excellent for coupling with hindered amines. |

Advanced Workflow: The "Sultone" Battery Electrolyte Strategy

In materials science, 2-HCSC is investigated as a precursor to solid-electrolyte interphase (SEI) formers.

Concept: 2-HCSC is coated onto a cathode material. Upon initial charging (formation cycle), the electrochemical environment acts as a base, converting 2-HCSC into the reactive 1,2-sultone in situ. This sultone polymerizes on the electrode surface, creating a protective sulfonate-rich layer that prevents electrolyte decomposition.

Figure 2: In-situ generation of SEI layers using 2-HCSC as a precursor.

References

-

Synthesis of Sulfonyl Chlorides via Oxidative Chlorin

-

Reactivity of Beta-Sultones and Hydroxy-Sulfonyl Chlorides

-

Sulfonyl Chlorides in Medicinal Chemistry

- Source: Merck Millipore Technical Review

-

Context: General protocols for sulfonamide synthesis and TACE inhibitor scaffolds.[6]

-

Sultones as Reagents and Electrolyte Additives

- Source: BenchChem Technical Guide

-

Context: Reactivity of cyclic sulfonate esters (sultones) and their use in batteries and synthesis.[7]

-

Preparation of 2-Chlorocyclohexanol (Precursor Chemistry)

- Source: Organic Syntheses, Coll. Vol. 1, p.158 (1941)

- Context: Foundational chemistry for manipulating 1,2-cyclohexane deriv

-

Link:[Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-Hydroxyethanesulphonyl chloride: a sulphonyl chloride with a primary hydroxy-group - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent developments of synthesis and biological activity of sultone scaffolds in medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]

- 6. merckmillipore.com [merckmillipore.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Synthesis and Handling of Hydroxyalkanesulfonyl Chlorides

This comprehensive technical guide details the synthesis, stability, and handling of hydroxyalkanesulfonyl chlorides—a class of highly reactive, bifunctional intermediates critical for specialized sulfocylation and cross-linking applications.

Executive Summary: The Stability Paradox

Hydroxyalkanesulfonyl chlorides (e.g., 2-hydroxyethanesulfonyl chloride, 1 ) represent a chemical paradox. They possess two mutually reactive functional groups: a nucleophilic hydroxyl (-OH) and an electrophilic sulfonyl chloride (-SO₂Cl).

In most standard organic environments, these functionalities react intramolecularly to form sultones (cyclic sulfonate esters) or intermolecularly to form polyesters. Consequently, "synthesis" of these compounds is often synonymous with their in situ generation or isolation at low temperatures.

Key Technical Insight: Traditional chlorination of hydroxy-sulfonic acids (e.g., sodium isethionate) using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) is not recommended for targeting the hydroxy species. These reagents almost invariably convert the alcohol group to a chloride, yielding chloroalkanesulfonyl chlorides (e.g., 2-chloroethanesulfonyl chloride) rather than the desired hydroxy analog.

Mechanistic Pathways & Synthesis Strategies

To successfully synthesize a hydroxyalkanesulfonyl chloride, one must avoid reagents that activate the hydroxyl group. The literature supports two primary validated pathways.

Pathway A: Oxidative Chlorination of Mercaptoalkanols (The "King" Method)

This is the most robust method for generating free hydroxyalkanesulfonyl chlorides, particularly 2-hydroxyethanesulfonyl chloride. By oxidizing the thiol group of a mercaptoalcohol with chlorine gas in an aqueous medium, the sulfonyl chloride is formed without attacking the hydroxyl group.

Mechanism:

Pathway B: Chlorination of Hydroxyalkanesulfinates

For longer chain analogs (e.g., 3-hydroxypropanesulfonyl chloride), chlorination of the corresponding sulfinate salts in non-polar solvents (DCM) is effective.[1] This avoids the harsh acidic conditions of aqueous chlorination that might promote rapid sultone cyclization.

Pathway C: The Protected Route (Acetylation)

For practical drug development workflows where isolation is required, the hydroxyl group is typically protected (e.g., as an acetate) prior to sulfonyl chloride formation.

Visualization of Reaction Pathways

The following diagram illustrates the divergent outcomes based on reagent selection, highlighting why oxidative chlorination is superior for retaining the hydroxyl group.

Figure 1: Divergent synthesis pathways. Standard chlorinating agents (red path) destroy the alcohol functionality. Oxidative chlorination (green path) preserves it.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxyethanesulfonyl Chloride

Based on the methodology of King et al. (Can. J. Chem).[1][2]

Safety Warning: Chlorine gas is toxic. Sulfonyl chlorides are corrosive and lachrymators. Perform all operations in a high-efficiency fume hood.

Reagents:

-

2-Mercaptoethanol (1.0 eq)

-

Chlorine gas (Cl₂)[3]

-

Distilled Water

-

Dichloromethane (DCM) or Benzene (for extraction)

Step-by-Step Workflow:

-

Preparation: Dissolve 2-mercaptoethanol in water (approx. 10% w/v solution) in a multi-neck flask equipped with a mechanical stirrer, gas inlet tube, and thermometer.

-

Cooling: Immerse the flask in an ice-salt bath to maintain the temperature between 0°C and 5°C . Temperature control is critical to prevent "runaway" oxidation or hydrolysis.

-

Chlorination: Bubble Chlorine gas (Cl₂) rapidly through the solution.

-

Observation: The solution will initially turn yellow/green. Continue until the stoichiometric excess is reached (approx. 3.5 molar equivalents of Cl₂).

-

Endpoint: Persistence of a green tint and a drop in temperature (end of exotherm).

-

-

Extraction (Rapid): Immediately extract the cold aqueous mixture with cold Dichloromethane (DCM).

-

Note: Do not allow the aqueous phase to stand; acid-catalyzed hydrolysis is rapid.

-

-

Isolation: Dry the DCM layer over anhydrous MgSO₄ at 0°C. Filter and concentrate under reduced pressure at or below 0°C.

-

Result: A colorless, syrupy liquid.

-

Storage: Use immediately.[1] Storage at -78°C is possible for short durations, but cyclization to the

-sultone occurs upon warming.

-

Protocol 2: Synthesis of 3-Hydroxypropanesulfonyl Chloride

Via the Sulfinate Route (Durst et al.).

Reagents:

-

Sodium 3-hydroxy-1-propanesulfinate[1]

-

Chlorine gas or Sulfuryl Chloride (SO₂Cl₂)

Workflow:

-

Suspend sodium 3-hydroxy-1-propanesulfinate in anhydrous DCM at 0°C.

-

Add a stoichiometric amount of Chlorine gas or SO₂Cl₂ dropwise.

-

Filter off the sodium chloride (NaCl) byproduct.

-

Evaporate solvent at low temperature to yield the crude sulfonyl chloride.

-

Stability Note: This homologue is slightly more stable than the ethyl analog but will eventually cyclize to 1,3-propane sultone (a known carcinogen). Handle with extreme caution.

-

Stability & Cyclization Kinetics

The utility of hydroxyalkanesulfonyl chlorides is limited by their tendency to self-cyclize. The rate of cyclization depends on the chain length (ring size formation).

| Compound | Product of Cyclization | Stability Profile | Half-life (approx.) |

| 2-Hydroxyethanesulfonyl chloride | Highly Unstable | Minutes at 20°C | |

| 3-Hydroxypropanesulfonyl chloride | Moderately Unstable | Hours at 20°C | |

| 4-Hydroxybutanesulfonyl chloride | Unstable | Hours/Days at 20°C |

Mechanism of Instability

The hydroxyl oxygen acts as an internal nucleophile, attacking the sulfur atom and displacing the chloride ion. This reaction is often base-catalyzed; even trace amounts of water or amine can accelerate it.

Figure 2: Intramolecular cyclization mechanism leading to sultone formation.

Comparison of Chlorinating Agents

The choice of chlorinating agent is the single most critical variable in this synthesis.

| Agent | Target Substrate | Outcome | Recommendation |

| Thionyl Chloride (SOCl₂) | Sodium Isethionate | Failure: Yields 2-chloroethanesulfonyl chloride.[6] | Avoid |

| Phosphorus Pentachloride (PCl₅) | Sodium Isethionate | Failure: Yields 2-chloroethanesulfonyl chloride. | Avoid |

| Chlorine (Cl₂) / Water | 2-Mercaptoethanol | Success: Yields 2-hydroxyethanesulfonyl chloride.[7][8] | Recommended |

| Chlorine (Cl₂) / DCM | Hydroxy-sulfinates | Success: Yields hydroxyalkanesulfonyl chloride.[1] | Recommended (for propyl/butyl chains) |

References

-

King, J. F., et al. (1978). "Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride."[1] Canadian Journal of Chemistry, 56(24), 3054–3069.

-

Durst, T., & King, J. F. (1966). "Sulfenes in the reaction of hydroxyalkanesulfonyl chlorides." Canadian Journal of Chemistry.[1][2]

-

Hillhouse, J. H., et al. (2006). "Hydroxyalkanesulfonyl chlorides from chlorination of hydroxyalkanesulfinate salts."[1] Phosphorus, Sulfur, and Silicon and the Related Elements.

-

BenchChem. (2025).[4][5][9] "Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides."

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Unveiling the reaction chemistry of sulfoxides during water chlorination [infoscience.epfl.ch]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic data (NMR, IR, MS) of 2-Hydroxycyclohexane-1-sulfonyl chloride

The following technical guide details the spectroscopic characterization of 2-Hydroxycyclohexane-1-sulfonyl chloride , a highly reactive bifunctional intermediate.

This guide is structured for researchers requiring immediate, actionable data for structural elucidation and stability assessment.

Executive Summary & Stability Warning

Compound: 2-Hydroxycyclohexane-1-sulfonyl chloride Molecular Formula: C₆H₁₁ClO₃S Molecular Weight: 198.67 g/mol

The Dual-Functionality Challenge:

This molecule contains a nucleophilic hydroxyl group (-OH) at the C2 position and an electrophilic sulfonyl chloride group (-SO₂Cl) at the C1 position. This proximity creates an inherent instability. Under basic conditions or elevated temperatures, the compound is prone to intramolecular cyclization to form cyclohexane-1,2-sultone (a strained

Handling Protocol:

-

Temperature: Store and handle at < 0°C.

-

Solvent: Use strictly anhydrous CDCl₃ or CD₂Cl₂. Avoid DMSO-d₆ or MeOH-d₄ (reacts to form sulfonates).

-

Analysis Window: Perform spectroscopy immediately upon isolation.

NMR Spectroscopy (Nuclear Magnetic Resonance)

NMR is the definitive method for determining the stereochemistry (cis vs. trans) of the substituents. The coupling constants (

¹H NMR Data (Predicted/Consolidated)

Solvent: CDCl₃ (7.26 ppm reference)

| Position | Proton Type | Chemical Shift ( | Multiplicity | Coupling ( | Diagnostic Insight |

| H1 | CH-SO₂Cl | 3.60 – 3.95 | ddd or multiplet | Highly deshielded by electron-withdrawing sulfonyl group. | |

| H2 | CH-OH | 3.80 – 4.20 | ddd or multiplet | Deshielded by oxygen; often overlaps with H1. | |

| -OH | Hydroxyl | 2.50 – 4.00 | Broad singlet | N/A | Chemical shift is concentration/temperature dependent. |

| H3-H6 | Ring CH₂ | 1.20 – 2.40 | Multiplets | Complex | Typical cyclohexane envelope. |

Stereochemical Assignment (The Critical -Value)

The relationship between H1 and H2 determines the isomer.

-

Trans-Isomer (Diequatorial): If the ring is locked in a chair conformation where both groups are equatorial (most stable), H1 and H2 are both axial.

-

Diagnostic: Large coupling constant

(Axial-Axial).

-

-

Cis-Isomer (Axial-Equatorial): One substituent is axial, the other equatorial.

-

Diagnostic: Small coupling constant

(Axial-Equatorial).

-

¹³C NMR Data

Solvent: CDCl₃ (77.16 ppm reference)

-

C1 (C-SO₂Cl):

70.0 – 75.0 ppm (Deshielded, but typically upfield of C-O). -

C2 (C-OH):

65.0 – 72.0 ppm . -

C3-C6:

20.0 – 35.0 ppm (Aliphatic ring carbons).

Expert Note: If you observe a carbonyl-like peak >170 ppm or alkene peaks (120-140 ppm), elimination has occurred. If you see shifts moving significantly downfield, check for

-sultone formation.

Infrared Spectroscopy (IR)[1][2][3][4]

IR is the fastest method to confirm the integrity of the sulfonyl chloride functional group and the presence of the hydroxyl group.

| Functional Group | Wavenumber ( | Intensity | Assignment |

| O-H | 3300 – 3550 | Broad, Medium | Alcohol stretch (Intermolecular H-bonding). |

| SO₂ (Asymmetric) | 1365 – 1390 | Strong | Diagnostic sulfonyl chloride band. |

| SO₂ (Symmetric) | 1165 – 1190 | Strong | Diagnostic sulfonyl chloride band.[1] |

| S-Cl | ~360 – 380 | Medium | Often in the fingerprint region (requires CsI plates or ATR). |

| C-H (sp³) | 2850 – 2950 | Strong | Cyclohexane ring stretch. |

The "Sultone Shift" Warning:

If the compound cyclizes to the

Mass Spectrometry (MS)[4][6]

Direct ionization (ESI/APCI) can be difficult due to hydrolysis. Electron Impact (EI) or CI (Chemical Ionization) with a direct insertion probe is preferred for the volatile chloride.

-

Molecular Ion (M⁺):

(Usually weak or absent in EI). -

Isotopic Pattern: Look for the characteristic Chlorine cluster.[2]

-

M : M+2 ratio

3:1 (confirms presence of one Cl atom).[2]

-

-

Key Fragmentation Pathways:

-

: Loss of Chlorine (

-

: Loss of the entire sulfonyl chloride group, leaving the cyclohexanol cation (

- : Dehydration peak.

-

: Loss of Chlorine (

Experimental Workflow & Logic

The following diagram illustrates the critical decision pathways for synthesizing and characterizing this unstable intermediate.

Figure 1: Reaction and stability workflow. Note the bifurcation at the "Condition Check" leading to either successful characterization or degradation products.

References

-

King, J. F., & Hillhouse, J. H. (1981).[3] 2-Hydroxyethanesulphonyl chloride: a sulphonyl chloride with a primary hydroxy-group.[3] Journal of the Chemical Society, Chemical Communications.[3] Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Electron-impact studies.[4] Part XXI. The mass spectra of sulphonamides and sulphonyl chlorides. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Hydroxyethanesulphonyl chloride: a sulphonyl chloride with a primary hydroxy-group - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Electron-impact studies. Part XXI. The mass spectra of sulphonamides and sulphonyl chlorides: the formation of C–O and C–N bonds upon electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Health and safety information for 2-Hydroxycyclohexane-1-sulfonyl chloride

[1]

Executive Summary & Chemical Identity[1]

2-Hydroxycyclohexane-1-sulfonyl chloride is a bifunctional reactive intermediate characterized by a "Janus-faced" reactivity profile: it possesses both a nucleophilic hydroxyl group (-OH) and an electrophilic sulfonyl chloride moiety (-SO₂Cl).[1]

While often transiently generated in situ during sulfonamide synthesis, its isolation presents unique safety challenges distinguishable from simple alkyl sulfonyl chlorides.[1] Beyond standard corrosivity, this molecule poses a latent genotoxic risk due to its structural predisposition to intramolecular cyclization, forming highly reactive bicyclic sultones.

Chemical Identifiers[1][2][3][4][5][6][7][8][9]

Critical Hazard Analysis: The "Ticking Clock" Mechanism

To safely handle this compound, researchers must understand why it is hazardous.[1] It is not merely a corrosive liquid; it is a chemical system competing between two degradation pathways.[1]

The Dual-Threat Pathway

-

Hydrolysis (Corrosive Hazard): On contact with ambient moisture, the -SO₂Cl group hydrolyzes, releasing hydrogen chloride (HCl) gas and the corresponding sulfonic acid. This reaction is exothermic.[1]

-

Intramolecular Cyclization (Genotoxic Hazard): Under basic conditions or elevated temperatures, the internal hydroxyl group can attack the sulfonyl center. This eliminates HCl to form 1,2-cyclohexane sultone (a bicyclic

-sultone).[1]

Safety Implication: Sultones are potent alkylating agents and established sensitizers/carcinogens (e.g., 1,3-Propane sultone). You must treat 2-Hydroxycyclohexane-1-sulfonyl chloride as a potential mutagenic impurity precursor .[1]

Reaction Pathway Diagram

The following diagram illustrates the competing fates of the molecule, highlighting the critical safety control points.

Figure 1: Competing degradation pathways. Note that the formation of the Sultone creates a non-volatile but highly toxic alkylating hazard.

Toxicological Profile & Exposure Limits

Since specific toxicological data for this intermediate is sparse, safety protocols must be derived from Structure-Activity Relationships (SAR) using validated analogs.[1]

| Endpoint | Hazard Classification | Mechanism & Evidence |

| Acute Toxicity | Skin Corr.[1][2] 1B | Releases HCl on contact with tissue water.[1] Causes immediate, irreversible necrosis (coagulative necrosis).[1] Analog: Cyclohexanesulfonyl chloride [1].[1] |

| Inhalation | STOT SE 3 (Resp) | Inhalation of vapors/aerosols delivers HCl directly to alveoli, causing pulmonary edema. |

| Genotoxicity | Suspected Muta. 2 | The potential cyclization product (sultone) mimics 1,3-Propane sultone (IARC Group 2A), a direct-acting alkylator that methylates DNA [2]. |

| Sensitization | Skin Sens. 1 | Sulfonyl chlorides and their sultone derivatives are haptens that can bind to skin proteins, leading to allergic contact dermatitis.[1] |

Engineering Controls & Personal Protective Equipment (PPE)

Hierarchy of Controls

-

Elimination: Generate in situ and react immediately (telescoping synthesis) to avoid isolation.[1]

-

Engineering:

-

Primary: Handle exclusively in a Class II Biosafety Cabinet or Chemical Fume Hood with face velocity >100 fpm.

-

Secondary: Use Schlenk lines or Gloveboxes for solid handling to prevent hydrolysis.[1]

-

-

Administrative: Designate "Acid Gas" and "Carcinogen" zones.

PPE Matrix[1]

| Protection Zone | Requirement | Rationale |

| Respiratory | Full-face respirator with ABEK-P3 cartridges (if outside hood).[1] | Protects against acid gas (HCl) and particulates.[1] |

| Dermal (Hand) | Double Gloving: Inner: Nitrile (4 mil)Outer: Laminate film (Silver Shield/4H) | Standard nitrile degrades rapidly upon exposure to sulfonyl chlorides and acidic byproducts.[1] |

| Ocular | Chemical Splash Goggles + Face Shield.[1] | Safety glasses are insufficient against corrosive liquids under pressure (e.g., syringe failure).[1] |

| Body | Chemical-resistant apron (Tychem® or equivalent).[1] | Prevents soak-through to street clothes.[1] |

Operational Protocols

Safe Handling & Storage

-

Temperature: Store at -20°C . Low temperature inhibits the kinetic rate of sultone formation.

-

Atmosphere: Store under Argon/Nitrogen.[1] Moisture triggers autocatalytic decomposition (HCl generation accelerates further degradation).[1]

-

Container: Teflon-lined caps.[1] Do not use metal spatulas (corrosion risk).[1]

Quenching & Waste Disposal (Self-Validating Protocol)

Do not add water directly. The exotherm can cause splashing of the corrosive mixture.

Step-by-Step Quenching Workflow:

-

Cool: Chill the reaction vessel to 0°C.

-

Dilute: Add a non-protic solvent (e.g., DCM or Toluene) to act as a heat sink.[1]

-

Neutralize: Slowly add a 10% aqueous solution of Sodium Carbonate (Na₂CO₃) or Ammonium Hydroxide .[1]

-

Why? Basic hydrolysis opens the sultone ring (if formed) to the less toxic sulfonate salt and neutralizes the HCl.

-

-

Validate: Check pH of the aqueous layer.[1] It must be pH > 9 to ensure complete hydrolysis of the sulfonyl chloride.

Emergency Response Workflow

Figure 2: Emergency Triage Protocol. Immediate dilution with water is the only first-line defense for skin contact.

References

-

Sigma-Aldrich. (2024).[1] Safety Data Sheet: Cyclohexanesulfonyl chloride (CAS 4837-38-1).[1] MilliporeSigma.[1][3][4]

-

International Agency for Research on Cancer (IARC). (2017).[1] 1,3-Propane Sultone.[1] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 110.

-

King, J. F., et al. (1982).[1] The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 60(2), 229-234.

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 24884208, Cyclohexanesulfonyl chloride.[1]

Technical Whitepaper: Stability Protocols and Storage Lifecycle for 2-Hydroxycyclohexane-1-sulfonyl Chloride

This guide is structured as a high-level technical whitepaper designed for researchers and process chemists handling 2-Hydroxycyclohexane-1-sulfonyl chloride . It prioritizes mechanistic understanding of instability to drive storage protocols.

Executive Summary

2-Hydroxycyclohexane-1-sulfonyl chloride (CAS: N/A for specific isomer, generic class often cited in patent literature) is a high-energy, bifunctional reagent used primarily as a sulfonylating agent in medicinal chemistry. Its structure—containing both a nucleophilic hydroxyl group (

Unlike standard arylsulfonyl chlorides (e.g., Tosyl chloride), this aliphatic

Chemical Identity & Reactivity Profile[1]

To store this compound effectively, one must understand why it degrades. The molecule exists in a precarious energetic minimum.

The Bifunctional Threat

The proximity of the hydroxyl group at the C2 position to the sulfonyl chloride at C1 introduces two primary non-hydrolytic degradation pathways, in addition to standard hydrolysis.

-

Hydrolysis (Moisture Driven): Reaction with water generates 2-hydroxycyclohexane-1-sulfonic acid and HCl. The generated HCl is hygroscopic, pulling in more moisture and accelerating the cycle.

-

Intramolecular Cyclization (

-Sultone Formation): Under basic or neutral conditions, the hydroxyl oxygen can attack the sulfur center, displacing chloride. This forms a bicyclic 1,2-oxathietane 2,2-dioxide (a -

Elimination (Desulfonylation/Dehydrohalogenation): Depending on the stereochemistry (specifically if H-C1 and OH-C2 are anti-periplanar), the molecule can eliminate HCl to form 1-cyclohexene-1-sulfonic acid derivatives or release

and an alkene (though less common for sulfonyl chlorides than sulfonyl radicals).

Visualization of Degradation Pathways

The following diagram maps the kinetic risks associated with this molecule.

Figure 1: Primary degradation vectors. Note that Hydrolysis is the most common storage failure mode, while Cyclization is an intrinsic molecular risk.

Stability Assessment & Storage Protocols

Based on the reactivity profile, the following storage "Triad of Stability" is mandatory.

The "Cold-Dry-Inert" Triad

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C ( | Low temperature reduces the kinetic energy available to overcome the activation barrier for intramolecular cyclization (sultone formation). |

| Atmosphere | Argon or Nitrogen | Displaces oxygen and, more importantly, atmospheric moisture. Argon is preferred due to its higher density, blanketing the solid. |

| Humidity | < 10% RH (Desiccated) | Prevents the hydrolysis cascade. The generation of HCl gas upon hydrolysis creates a "wet acid" environment that rapidly destroys the remaining bulk. |

| Container | Amber Glass + Teflon Liner | Amber glass blocks UV (though less critical for this molecule). Teflon (PTFE) liners are essential as HCl vapor degrades standard pulp/polyethylene liners. |

Detailed Storage Workflow

Do not store this compound in a shared freezer without secondary containment.

-

Primary Container: Use a glass vial with a PTFE-lined screw cap. Parafilm is insufficient as it is permeable to HCl over time.

-

Secondary Containment: Place the primary vial inside a larger jar containing a layer of active desiccant (e.g., Drierite or molecular sieves).

-

Inert Gas Purge: Before sealing the primary vial after every use, flush the headspace with a gentle stream of dry Nitrogen or Argon for 10-15 seconds.

-

Thawing Protocol: Allow the vial to warm to room temperature inside a desiccator before opening. Opening a cold vial in humid air causes immediate condensation, ruining the reagent.

Handling & Quality Control (QC)

Because this reagent is often synthesized in situ or purchased with variable purity, a robust QC workflow is required before committing valuable substrates to a reaction.

QC Methodology

-

Visual Inspection: The compound should be a white to off-white crystalline solid. A sticky, yellow, or fuming solid indicates hydrolysis (HCl release) or polymerization.

-

Titration (Chloride Content): A silver nitrate titration can quantify hydrolyzable chloride. However, this destroys the sample.

-

1H-NMR (The Gold Standard):

-

Solvent: Anhydrous

or -

Diagnostic Signals: Look for the shift of the proton alpha to the sulfonyl group.

-

Degradation Markers: Appearance of alkene protons (5.5–6.0 ppm) indicates elimination. Broadening of peaks often suggests oligomerization.

-

QC Decision Tree

Figure 2: Quality Control Decision Matrix. Strict adherence prevents failed synthesis batches.

Experimental Usage Notes

When using 2-Hydroxycyclohexane-1-sulfonyl chloride in synthesis (e.g., sulfonamide formation):

-

Base Addition Order: Do not mix the sulfonyl chloride with base (TEA, Pyridine) before adding the amine nucleophile. The base will trigger the

-sultone formation or elimination immediately. -

Preferred Protocol: Dissolve the amine and base in solvent (DCM/THF) first. Cool to 0°C. Add the sulfonyl chloride solution dropwise. This ensures the amine competes effectively against the intramolecular cyclization.

-

Quenching: Quench reactions with dilute acid rather than strong base to avoid post-reaction side products during workup.

References

- King, J. F., & Durst, T. (1985).

-

Google Patents. (2019). WO2019232083A1 - Compounds and methods for treating bacterial infections. Retrieved from (Context: Usage of 2-hydroxycyclohexane-1-sulfonyl chloride in synthesis).

-

BenchChem. (2025).[1] Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Retrieved from (Context: Stability trends of sulfonyl chloride precursors).

-

Tocris Bioscience. (n.d.). Stability and Storage of Bioactive Chemicals. Retrieved from (Context: Standard cold-storage protocols for labile reagents).

Sources

Application Note: Controlled Synthesis of Sulfonamides using 2-Hydroxycyclohexane-1-sulfonyl Chloride

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The utilization of 2-hydroxycyclohexane-1-sulfonyl chloride (2-HCSC) offers a high-value entry point into chiral sulfonamide scaffolds. Unlike standard aromatic sulfonyl chlorides, this aliphatic, bifunctional reagent presents a unique set of mechanistic challenges. The presence of the

This protocol is designed to maximize the yield of the desired sulfonamide while controlling the stereochemical integrity of the cyclohexane ring. It addresses the "Sultone Shunt"—a common failure mode where the reagent cyclizes before capturing the amine.

Key Mechanistic Insight: The "Sultone Shunt"

In the presence of base (B:), the hydroxyl proton is acidic (

Objective: Favor the kinetic direct attack of the amine on the sulfur center or control the sultone formation to ensure predictable ring-opening.

Mechanistic Pathway Visualization

The following diagram illustrates the competing pathways and the critical decision nodes for the chemist.

Figure 1: Reaction bifurcation showing the direct sulfonylation pathway (Blue) versus the sultone intermediate pathway (Red). Path A is preferred for mildness, while Path B occurs if the base is added too rapidly.

Experimental Protocol

Reagent Handling

-

Stability Warning: 2-HCSC is thermally unstable and hydrolytically sensitive. It should be stored at -20°C under argon. If the reagent appears as a viscous dark oil, it has likely polymerized or cyclized; fresh preparation (via chlorosulfonation of the corresponding thiol or oxidative chlorination) is recommended.

-

Solvent Selection: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Avoid nucleophilic solvents (MeOH, EtOH).

Standard Operating Procedure (SOP)

Scale: 1.0 mmol basis Reaction Time: 2–4 hours Temperature: -10°C to Room Temperature (RT)

| Reagent | Equivalents | Role | Notes |

| 2-HCSC | 1.0 | Electrophile | Dissolve in minimal DCM. |

| Amine (R-NH₂) | 1.1 – 1.2 | Nucleophile | Use 1.5 eq if amine is volatile. |

| Triethylamine (TEA) | 1.5 | HCl Scavenger | DIPEA can be substituted for less steric amines. |

| DMAP | 0.1 (Optional) | Catalyst | Use only if conversion is sluggish via Path B. |

| DCM | 0.2 M | Solvent | Must be anhydrous. |

Step-by-Step Workflow

-

Preparation of Amine Solution: In a flame-dried round-bottom flask under

, dissolve the Amine (1.1 equiv) and TEA (1.5 equiv) in anhydrous DCM (volume to reach 0.2 M final concentration). Cool this solution to -10°C (ice/salt bath).-

Rationale: Pre-cooling the base/amine mixture suppresses the rate of sultone formation upon addition of the chloride.

-

-

Controlled Addition: Dissolve 2-HCSC (1.0 equiv) in a separate vial with minimal anhydrous DCM. Add this solution dropwise to the amine solution over 15–20 minutes.

-

Critical Control Point: Do not add the amine to the chloride. Adding base/amine to the chloride creates a momentary high concentration of base relative to amine locally, favoring the intramolecular cyclization (Path B).

-

-

Reaction Monitoring: Allow the mixture to stir at -10°C for 1 hour, then slowly warm to RT.

-

TLC/LCMS Check: Look for the disappearance of the starting chloride (often invisible on UV, requires stain like KMnO4 or Hanessian’s). The product will be more polar than the chloride but less polar than the sulfonic acid byproduct.

-

-

Workup (Phosphate Buffer): Quench the reaction with 0.5 M Sodium Phosphate Monobasic (pH ~4.5) .

-

Why not HCl? Strong mineral acids can induce elimination of the hydroxyl group or retro-aldol type decomposition in complex substrates.

-

Why not NaOH? Strong base washes can open the ring or form epoxides if the sulfonamide proton is acidic enough.

-

-

Isolation: Extract with DCM (3x). Wash combined organics with brine. Dry over

and concentrate.

Troubleshooting & Optimization

| Observation | Diagnosis | Remediation |

| Low Yield / Sultone Formation | Base was too strong or added too fast. | Switch to Pyridine as both solvent and base (milder). Perform at -20°C. |

| No Reaction (Steric Amine) | Amine is too bulky to attack Sulfur. | Add 0.1 eq DMAP . Heat to 40°C (forces Path B: Sultone formation |

| O-Sulfonylation (Side Product) | Reaction at Oxygen instead of Nitrogen. | Ensure the amine is nucleophilic.[1] If the amine is an aniline (electron-poor), use LiHMDS to pre-deprotonate the aniline (forming the amide anion) before adding the chloride. |

Stereochemical Considerations

The starting material, typically derived from cyclohexene oxide or chlorosulfonation of cyclohexene, exists predominantly as the trans-isomer .

-

Configuration: The reaction at the sulfonyl sulfur atom does not invert the stereocenter at the carbon.

-

Outcome: Starting with trans-2-hydroxycyclohexane-1-sulfonyl chloride yields the trans-sulfonamide .

-

Conformation: The product prefers a diequatorial conformation in solution to minimize 1,2-diaxial interactions, making the hydroxyl group accessible for further functionalization (e.g., directed C-H activation).

References

-

Reactivity of Sulfonyl Chlorides: BenchChem Technical Guides. "An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group."[2]

-

Mechanistic Insight on Sultones: King, J. F., et al. "The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone)." Canadian Journal of Chemistry, 1980.

-

Synthesis of Cyclohexyl Sulfonamides: De Luca, L., et al. "An Easy and Handy Synthesis of Sulfonamides directly from Sulfonic Acids." Journal of Organic Chemistry, 2008, 73, 3967-3969.[3]

-

General Amine-Sulfonyl Chloride Protocols: Thermo Fisher Scientific. "Amine-Reactive Crosslinker Chemistry."

Sources

Reaction of 2-Hydroxycyclohexane-1-sulfonyl chloride with primary and secondary amines

Application Note & Protocol Guide

Topic: Reaction of 2-Hydroxycyclohexane-1-sulfonyl chloride with Primary and Secondary Amines: Synthesis of Vicinal Hydroxysulfonamides

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Vicinal Hydroxysulfonamides

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents, from antibacterial "sulfa drugs" to diuretics, anticonvulsants, and protease inhibitors.[1][2][3] Its ability to act as a stable, non-hydrolyzable mimic of a peptide bond and to engage in critical hydrogen bonding interactions within enzyme active sites makes it a privileged scaffold in drug design.[4]

This guide focuses on the synthesis of a specific, high-value subclass: vicinal hydroxysulfonamides, prepared via the reaction of 2-hydroxycyclohexane-1-sulfonyl chloride with primary and secondary amines. The presence of a hydroxyl group adjacent to the sulfonyl moiety introduces a key point for secondary modification, influences molecular conformation and solubility, and can provide an additional anchoring point for protein-ligand interactions. Understanding the nuances of this reaction is therefore critical for chemists aiming to generate novel, structurally diverse molecules for drug discovery pipelines.[5]

This document provides a detailed examination of the reaction mechanism, potential side reactions, and step-by-step protocols for the synthesis of these valuable compounds.

Mechanistic Insights and Strategic Considerations

The fundamental reaction is a nucleophilic substitution at the electrophilic sulfur atom of the sulfonyl chloride by the amine.[2] The reaction proceeds readily, driven by the excellent leaving group ability of the chloride ion. A base, typically a tertiary amine like triethylamine or pyridine, is required to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[6][7]

The Core Reaction Pathway

The reaction is generally accepted to proceed through a concerted SN2-like or a stepwise addition-elimination mechanism. The amine's lone pair of electrons attacks the sulfur atom, leading to a trigonal bipyramidal transition state or intermediate, which then collapses, expelling the chloride ion to form the stable sulfonamide.[2]

Caption: General mechanism for sulfonamide formation.

The Influence of the 2-Hydroxy Group: A Double-Edged Sword

The vicinal hydroxyl group is the key feature of the starting material. While it provides a handle for further functionalization in the final product, it can also complicate the primary reaction. Under basic conditions, the hydroxyl group can be deprotonated and act as an intramolecular nucleophile, attacking the sulfonyl chloride to form a cyclic sulfonate ester, known as a β-sultone.[8]

This side reaction is competitive with the desired intermolecular reaction with the amine. To favor sulfonamide formation, the reaction conditions must be carefully controlled:

-

Use of a hindered base: A bulky base like triethylamine is less likely to deprotonate the sterically encumbered secondary hydroxyl group compared to a smaller, more nucleophilic base.

-

Controlled temperature: Running the reaction at 0°C or below minimizes the rate of the competing intramolecular cyclization.

-

Amine nucleophilicity: Highly nucleophilic primary and secondary amines will generally react faster with the sulfonyl chloride than the internal alcohol, kinetically favoring the desired product.

Primary vs. Secondary Amines: A Key Distinction

-